
Ethyl 2-acetyloxy-4-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyloxy-4-hydroxybutanoate is an organic compound with the molecular formula C8H14O5. It is a derivative of butanoic acid and is characterized by the presence of both an ester and a hydroxyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyloxy-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of ethyl 4-hydroxybutanoate using acetic anhydride. This reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and scavenger for the acetic acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification and acetylation reactions, allowing for more sustainable and scalable production methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyloxy-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-acetyloxy-4-oxobutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxy-4-hydroxybutanoate.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-acetyloxy-4-oxobutanoate.
Reduction: Ethyl 2-hydroxy-4-hydroxybutanoate.
Substitution: Various acyl-substituted derivatives depending on the acylating agent used.
Scientific Research Applications
Ethyl 2-acetyloxy-4-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential prodrugs that release active compounds upon hydrolysis.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers.
Mechanism of Action
The mechanism of action of ethyl 2-acetyloxy-4-hydroxybutanoate involves its hydrolysis to release acetic acid and ethyl 4-hydroxybutanoate. This hydrolysis can be catalyzed by esterases or acidic conditions. The released ethyl 4-hydroxybutanoate can then participate in various biochemical pathways, including those involved in energy metabolism and biosynthesis of other compounds.
Comparison with Similar Compounds
Ethyl 2-acetyloxy-4-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the acetyl group and is less reactive in acylation reactions.
Ethyl 2-hydroxy-4-hydroxybutanoate: Contains an additional hydroxyl group, making it more hydrophilic and reactive in oxidation reactions.
Ethyl 2-acetyloxy-4-oxobutanoate: Contains a carbonyl group instead of a hydroxyl group, making it more reactive in reduction reactions.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-4-hydroxybutanoate |
InChI |
InChI=1S/C8H14O5/c1-3-12-8(11)7(4-5-9)13-6(2)10/h7,9H,3-5H2,1-2H3 |
InChI Key |
XIYLIPUQEUJGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


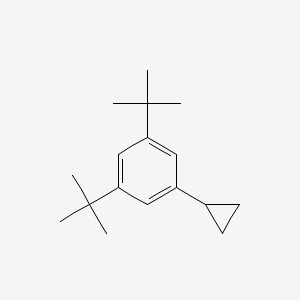

![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)
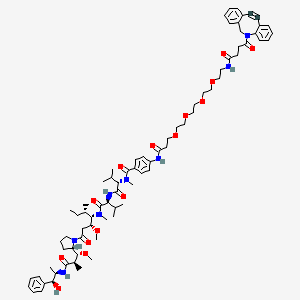
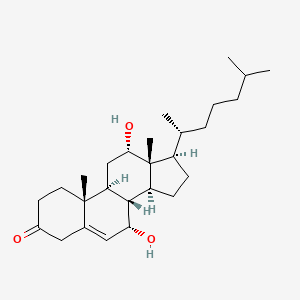


![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
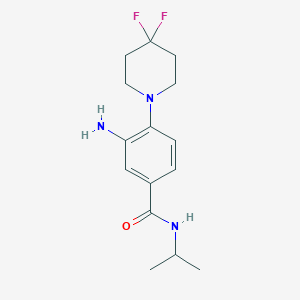
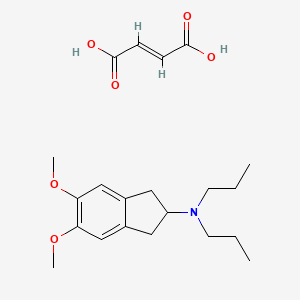
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
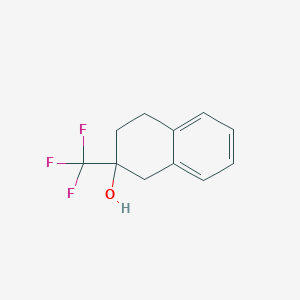
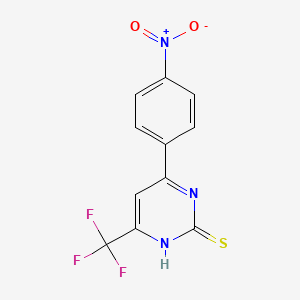
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
